molecular formula C23H23Cl2N5OS B2421562 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-59-4

5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2421562
CAS-Nummer: 898367-59-4
Molekulargewicht: 488.43
InChI-Schlüssel: JHNCZOQSFYWDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound featuring a molecular framework of significant interest in medicinal chemistry and drug discovery research. This structurally sophisticated molecule contains a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-ethyl group and further functionalized with a (3-chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl moiety. Compounds within this structural class have demonstrated potential as biologically active agents in scientific research, with analogous structures being investigated for various pharmacological targets including kinase inhibition . The presence of dual chlorophenyl groups and the piperazine ring system suggests potential for central nervous system targeting, while the triazole-thiazole fused system may contribute to metabolic stability and diverse receptor interactions. Researchers utilize this compound exclusively for in-vitro studies conducted outside of living organisms, employing it as a key chemical intermediate or reference standard in investigative protocols. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Eigenschaften

IUPAC Name

5-[(3-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-6-16(24)13-15)29-11-9-28(10-12-29)18-8-4-7-17(25)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNCZOQSFYWDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in pharmacology. Its structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C23H24Cl2N4SC_{23}H_{24}Cl_2N_4S, indicating the presence of chlorine, nitrogen, and sulfur atoms, which are often associated with biological activity. The thiazole and triazole rings contribute to the compound's unique chemical behavior.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems in the brain, particularly through interactions with serotonin receptors. This mechanism is crucial for its potential application in treating mood disorders and anxiety-related conditions.

1. Antibacterial Activity

Recent studies have shown that derivatives of thiazole and triazole exhibit significant antibacterial properties. The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and other neurological disorders.

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Strong Inhibitor2.14 ± 0.003
UreaseStrong Inhibitor1.13 ± 0.003

These IC50 values indicate that the compound is significantly more effective than traditional inhibitors used as references.

3. Binding Affinity

Docking studies have demonstrated that this compound exhibits strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution within biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

  • Study on Piperazine Derivatives : Research has highlighted the potential of piperazine derivatives in pharmacology due to their diverse biological activities, including anti-inflammatory and anticancer properties .
  • Antagonistic Effects : Another study explored the antagonistic effects of related compounds on human receptors, indicating a broad spectrum of action that could be harnessed for therapeutic purposes .

Q & A

Basic: What are the critical synthetic steps for producing 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how is purity validated?

Methodological Answer:
The synthesis typically involves:

Cyclization reactions to form the thiazolo-triazole core, often using thiourea derivatives and α-haloketones under reflux in solvents like ethanol or acetonitrile .

Mannich-type reactions to introduce the 3-chlorophenyl and piperazine substituents, requiring controlled pH (7–9) and catalysts like triethylamine .

Functional group modifications , such as alkylation of the thiazole ring with ethyl iodide in DMF .
Purity Validation:

  • Chromatography : HPLC or TLC with UV detection to monitor intermediates .
  • Recrystallization : Use of ethanol/water mixtures to remove impurities .
  • Spectroscopy : Confirm final structure via 1^1H/13^13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to suppress by-product formation during the piperazine coupling step?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen, reducing competing side reactions .
  • Catalyst Optimization : Employ 10 mol% triethylamine to stabilize intermediates and accelerate coupling kinetics .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity; higher temperatures promote elimination by-products .
  • Stoichiometry : Use a 1.2:1 molar ratio of piperazine derivative to thiazolo-triazole precursor to ensure complete substitution .
  • In Situ Monitoring : Use FT-IR to track the disappearance of the primary amine peak (~3300 cm1^{-1}) and confirm completion .

Basic: Which spectroscopic and computational methods are essential for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies substituent environments (e.g., ethyl group at δ 1.3–1.5 ppm), while 13^13C NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : HRMS with ESI+ ionization validates the molecular ion peak (e.g., m/z 513.05 for [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry of the chiral center formed during Mannich reactions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra and optimize geometry for comparison with experimental data .

Advanced: How to resolve discrepancies in 1^11H NMR chemical shifts caused by dynamic rotational isomerism in the piperazine ring?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 298–343 K to observe coalescence of split peaks, confirming rotational barriers .
  • 2D NMR Techniques : Use NOESY to detect spatial proximity between piperazine protons and adjacent substituents, clarifying conformational preferences .
  • Solvent Screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3; polar solvents stabilize specific conformers via hydrogen bonding .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial and anticancer activity?

Methodological Answer:

  • Antimicrobial Activity :
    • Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition at 50–100 µg/mL .
    • MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations .
  • Anticancer Activity :
    • MTT Assay : Screen cytotoxicity in HeLa or MCF-7 cells; IC50_{50} values <10 µM indicate promising activity .
    • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .

Advanced: What strategies are employed to determine the compound’s binding mode with serotonin receptors (5-HT1A_{1A}1A​/5-HT2A_{2A}2A​)?

Methodological Answer:

  • Radioligand Displacement Assays : Compete with 3^3H-8-OH-DPAT (5-HT1A_{1A}) or 3^3H-ketanserin (5-HT2A_{2A}); calculate Ki_i values using Cheng-Prusoff equation .
  • Molecular Dynamics Simulations : Model docking poses with homology-built receptor structures (e.g., based on PDB 6WGT); identify key interactions (e.g., hydrogen bonds with Ser159/Asn343) .
  • Site-Directed Mutagenesis : Validate binding residues by expressing mutant receptors in HEK293 cells and measuring cAMP inhibition .

Basic: How can aqueous solubility be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for pH-dependent hydrolysis .
  • Salt Formation : React with HCl or sodium acetate to generate ionizable forms .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm) to enhance bioavailability .

Advanced: How to address conflicting structure-activity relationship (SAR) data when varying substituents on the piperazine ring?

Methodological Answer:

  • Multivariate Analysis : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (Taft Es_s), and hydrophobic (logP) parameters with IC50_{50} values .
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., 3-Cl vs. 4-F on phenyl rings) .
  • Crystallographic Overlay : Compare bound conformations of analogs using X-ray data to identify conserved pharmacophore features .

Basic: What are the primary metabolic pathways predicted for this compound, and how are they assessed?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with human CYP3A4/2D6 isoforms; analyze metabolites via LC-MS/MS .
    • Phase I Reactions : Hydroxylation at the ethyl group (m/z +16) and N-dealkylation of piperazine (m/z -72) .
  • In Silico Prediction : Use software like MetaSite to simulate CYP-mediated oxidation sites .

Advanced: How to reconcile discrepancies in cytotoxicity data across cell lines with varying expression of ABC transporters?

Methodological Answer:

  • Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) to assess efflux effects .
  • RT-qPCR Profiling : Quantify ABCB1/ABCG2 mRNA levels in resistant vs. sensitive cell lines .
  • Intracellular Accumulation : Measure compound levels via LC-MS after lysing cells treated with/without inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.